molecular formula C9H16ClF2NO2 B6291384 (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride CAS No. 2306255-69-4

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

Cat. No.: B6291384
CAS No.: 2306255-69-4
M. Wt: 243.68 g/mol
InChI Key: MAJOAEKSMAWTQS-OGFXRTJISA-N
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Description

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound features a unique structure, characterized by the presence of a difluorocyclohexyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluorocyclohexyl intermediate:

    Amino acid synthesis: The difluorocyclohexyl intermediate is then coupled with a suitable amino acid precursor under controlled conditions to form the desired product.

    Hydrochloride salt formation: The final step involves the conversion of the free amino acid into its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone, while reduction could produce difluorocyclohexanol.

Scientific Research Applications

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying fluorine chemistry.

    Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The difluorocyclohexyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-3-(4-fluorocyclohexyl)propanoic acid hydrochloride
  • (2R)-2-Amino-3-(4,4,4-trifluorocyclohexyl)propanoic acid hydrochloride
  • (2R)-2-Amino-3-(4-chlorocyclohexyl)propanoic acid hydrochloride

Uniqueness

Compared to similar compounds, (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride exhibits unique properties due to the presence of two fluorine atoms on the cyclohexyl ring. This structural feature can influence its chemical reactivity, biological activity, and pharmacokinetic profile, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOAEKSMAWTQS-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(C(=O)O)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1C[C@H](C(=O)O)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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